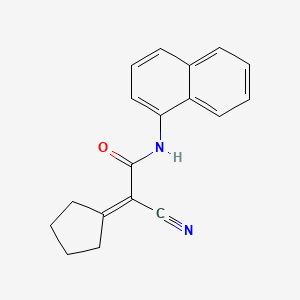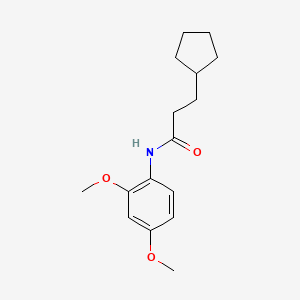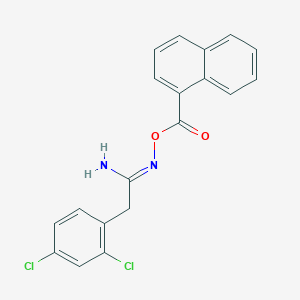![molecular formula C17H19NO3 B5747268 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747268.png)
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide, also known as GW 501516, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in 1992 by a pharmaceutical company called GlaxoSmithKline. Since then, it has been extensively researched for its potential applications in various fields, including scientific research.
Wirkmechanismus
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 works by activating the PPARδ receptor, which is involved in the regulation of various metabolic processes, including fatty acid oxidation and glucose metabolism. By activating this receptor, 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 can increase the expression of genes involved in these processes, leading to increased energy production and improved metabolic function.
Biochemical and Physiological Effects
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 has been shown to have several biochemical and physiological effects. It can increase the expression of genes involved in fatty acid oxidation and glucose metabolism, leading to increased energy production and improved metabolic function. It can also increase the expression of genes involved in muscle growth and repair, leading to increased muscle mass and improved muscle function. Additionally, it can increase the expression of genes involved in the regulation of inflammation, leading to reduced inflammation and improved immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 in lab experiments is its ability to activate the PPARδ receptor, which is involved in the regulation of various metabolic processes. This makes it a useful tool for studying the effects of these processes on cellular and physiological function. However, one limitation of using 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516. One area of interest is its potential applications in the treatment of metabolic disorders, such as obesity and diabetes. Another area of interest is its potential applications in the field of exercise physiology, where it may be useful for improving endurance and muscle metabolism. Additionally, further research is needed to better understand the potential off-target effects of 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 and to develop more specific PPARδ agonists with fewer side effects.
Synthesemethoden
The synthesis of 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 involves several steps. The first step is the preparation of 2-(4-methylphenoxy)ethylamine, which is then reacted with 3-methoxybenzoyl chloride to form the final product. The overall yield of the synthesis is around 40%, and the purity of the final product can be as high as 99%.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 has been extensively studied for its potential applications in scientific research. One of its main applications is in the field of exercise physiology, where it has been shown to increase endurance and improve muscle metabolism. It has also been studied for its potential applications in the treatment of metabolic disorders, such as obesity and diabetes.
Eigenschaften
IUPAC Name |
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-6-8-15(9-7-13)21-11-10-18-17(19)14-4-3-5-16(12-14)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUAIXNLZGIBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5747189.png)
![4-{[3-(2-furyl)-2-methyl-2-propen-1-ylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5747194.png)


![N-[2-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5747204.png)
![[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5747213.png)

![ethyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5747230.png)

![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5747240.png)
![5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5747255.png)

![2-[3-(4-fluorophenyl)-5-isoxazolyl]-5-methylphenol](/img/structure/B5747282.png)
![7-(difluoromethyl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747293.png)